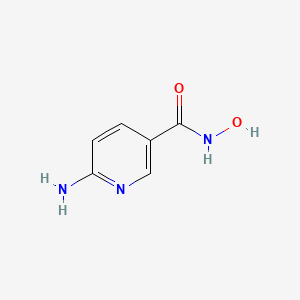

3-Pyridinecarboxamide, 6-amino-N-hydroxy-

説明

3-Pyridinecarboxamide, 6-amino-N-hydroxy- (3-PCA6AH) is a synthetic molecule that has been widely studied in recent years. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in its structure, and is part of the pyridinecarboxamide family of compounds. It has been used in a wide range of scientific research applications and has been found to possess a variety of biochemical and physiological effects.

科学的研究の応用

1. Polymorphism and Molecular Modeling

The compound has been synthesized and exhibited concomitant polymorphism, crystallizing in two polymorphic forms under the same conditions. It's been characterized through various techniques like elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis. The compound demonstrated antibacterial activities and showed efficient catalytic activity for transfer hydrogenation reactions. Detailed molecular geometry, vibrational frequencies, and NMR chemical shift values were calculated using density functional theory (DFT) and compared with experimental data. This thorough study also explored the effects of different solvents on the compound's properties (Özdemir et al., 2012).

2. Chemical Reactions and Regioselectivity

The reaction of quaternary 3-pyridinecarboxamide compounds with alkali resulted in the formation of penta-2,4-dienal derivatives, showcasing a mix of positional isomers. This study provided insights into the regioselectivity and stereochemistry of the products, revealing that with increased steric hindrance, the hydroxide ion prefers attacking at the 6-position. Moreover, the study indicated that the positional isomers of the products might be in equilibrium in certain conditions, providing valuable information for further chemical synthesis and applications (Möhrle & Niessen, 2001).

3. Synthesis and Antiproliferative Activity

3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines are a known class of antiproliferative compounds. The study explored the structure-activity relationships of these derivatives, revealing that modification of the 3-amino and 2-aryl carboxamide functionalities eliminated activity, while modification at C-5 led to compounds with greater activity. This information is crucial for understanding the biochemical interactions and designing compounds with improved pharmacological properties (van Rensburg et al., 2017).

将来の方向性

Future research directions could involve further exploration of the synthesis, properties, and potential applications of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-. Given the wide range of effects displayed by similar compounds, there may be potential for discovering new pharmacological applications .

作用機序

Target of Action

Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s worth noting that similar compounds, such as 6-aminonicotinamide, are known to inhibit enzymes like 6-phosphogluconate dehydrogenase . This inhibition could potentially disrupt normal cellular processes, leading to various downstream effects.

Pharmacokinetics

Related compounds like 6-aminonicotinamide have been shown to be metabolized into 6-amino-nad(p+), a competitive inhibitor of nad(p+)-requiring processes .

Result of Action

Similar compounds like 6-aminonicotinamide have been shown to cause significant inhibition of glycolytic flux , which could potentially lead to ATP depletion and other downstream effects.

生化学分析

Biochemical Properties

3-Pyridinecarboxamide, 6-amino-N-hydroxy- plays a crucial role in biochemical reactions. It interacts with enzymes such as NADP±dependent 6-phosphogluconate dehydrogenase, inhibiting its activity. This inhibition interferes with glycolysis, leading to ATP depletion . The compound also synergizes with DNA-crosslinking chemotherapy drugs like cisplatin, enhancing their efficacy in killing cancer cells . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

3-Pyridinecarboxamide, 6-amino-N-hydroxy- has notable effects on various cell types and cellular processes. It influences cell function by interfering with glycolysis, resulting in ATP depletion . This disruption in energy production can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to synergize with chemotherapy drugs further underscores its impact on cellular processes, particularly in cancer cells.

Molecular Mechanism

The molecular mechanism of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- involves its binding interactions with biomolecules. By inhibiting NADP±dependent 6-phosphogluconate dehydrogenase, the compound disrupts glycolysis and depletes ATP levels . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The compound’s synergistic effect with chemotherapy drugs is also a result of its molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on glycolysis and ATP production over extended periods, making it a valuable tool for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycolysis and depletes ATP levels without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including teratogenicity and adverse impacts on embryo development . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

3-Pyridinecarboxamide, 6-amino-N-hydroxy- is involved in metabolic pathways related to glycolysis. By inhibiting NADP±dependent 6-phosphogluconate dehydrogenase, the compound disrupts the normal metabolic flux, leading to ATP depletion . This disruption can affect metabolite levels and overall cellular metabolism, making the compound a valuable tool for studying metabolic pathways.

Transport and Distribution

The transport and distribution of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit glycolysis suggests that it may be actively transported into cells where it can exert its effects . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- is essential for its activity and function. The compound’s inhibitory effects on glycolysis suggest that it may localize to specific cellular compartments involved in energy production . Targeting signals or post-translational modifications may direct the compound to these compartments, enhancing its efficacy.

特性

IUPAC Name |

6-amino-N-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGKSUIGZGSWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227506 | |

| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76706-59-7 | |

| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076706597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-N-hydroxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)